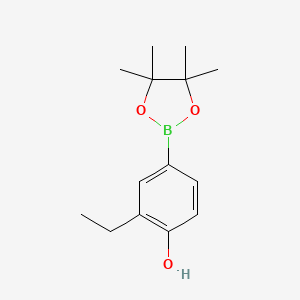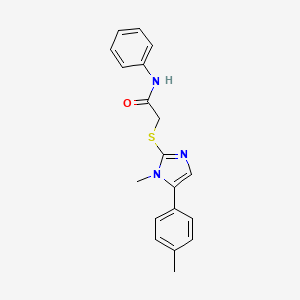![molecular formula C10H12ClN3 B2991141 ({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine CAS No. 1312755-70-6](/img/structure/B2991141.png)
({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine
Vue d'ensemble
Description
({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine is a heterocyclic compound with a molecular formula of C10H12ClN3. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core structure, which is substituted with a chloro group at the 4-position and a dimethylamine group at the 3-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit multiple receptor tyrosine kinases , and block a receptor called CSF-IR
Mode of Action
It is suggested that similar compounds work by blocking receptors to which certain proteins attach . This blocking action prevents the stimulation of immune cells, thereby inhibiting certain biological processes .
Biochemical Pathways
Similar compounds have been found to affect glucose uptake into muscle and fat cells , suggesting potential involvement in metabolic pathways.
Result of Action
Similar compounds have been found to reduce blood glucose levels without affecting the concentration of circulating insulin , suggesting potential antidiabetic action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system.
Introduction of the Chloro Group: The chloro group is introduced at the 4-position of the pyrrolo[2,3-b]pyridine core through a chlorination reaction.
Attachment of the Dimethylamine Group: The final step involves the alkylation of the 3-position with dimethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[2,3-b]pyridine
Uniqueness
({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine is unique due to the presence of both the chloro and dimethylamine groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables the compound to participate in a variety of chemical reactions.
Propriétés
IUPAC Name |
1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-14(2)6-7-5-13-10-9(7)8(11)3-4-12-10/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOOQXSCKVFZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=NC=CC(=C12)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2991059.png)
![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)
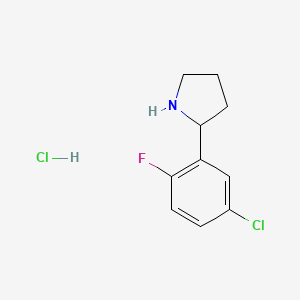
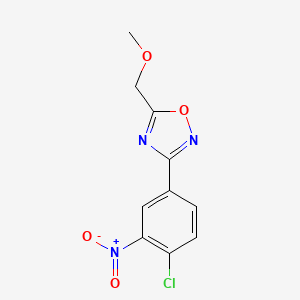
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2991063.png)
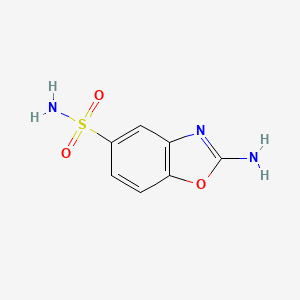
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2991066.png)
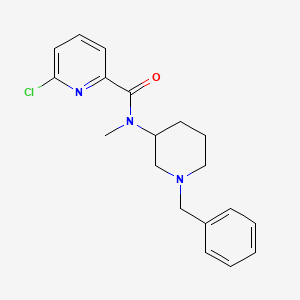
![1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991073.png)
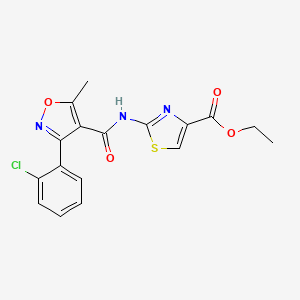
![5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2991076.png)
![5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2991077.png)
